1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones. The final coupling step involves the reaction of the thiazole and pyrazole intermediates under specific conditions to form the desired compound .
Chemical Reactions Analysis
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively. .
Scientific Research Applications
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives. For example:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole ring
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the combination of thiazole and pyrazole rings, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H10N4OS |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-[(3-methoxy-1,2-thiazol-5-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10N4OS/c1-13-8-2-7(14-11-8)5-12-4-6(9)3-10-12/h2-4H,5,9H2,1H3 |
InChI Key |
HQACDGHSGPRWNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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